N-{[4-(5-formylfuran-2-yl)phenyl]sulfonyl}acetamide

Glucokinase activation Type II diabetes Allosteric modulator

N-{[4-(5-formylfuran-2-yl)phenyl]sulfonyl}acetamide (CAS 680587-33-1; synonym CAS 61942-48-1) is a sulfonylacetamide derivative with the molecular formula C₁₃H₁₁NO₅S and a molecular weight of 293.30 g·mol⁻¹. The compound integrates a 5-formylfuran moiety, a para-substituted phenyl ring, and an N-acetylsulfonamide pharmacophore.

Molecular Formula C13H11NO5S
Molecular Weight 293.29
CAS No. 680587-33-1
Cat. No. B2689116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[4-(5-formylfuran-2-yl)phenyl]sulfonyl}acetamide
CAS680587-33-1
Molecular FormulaC13H11NO5S
Molecular Weight293.29
Structural Identifiers
SMILESCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O
InChIInChI=1S/C13H11NO5S/c1-9(16)14-20(17,18)12-5-2-10(3-6-12)13-7-4-11(8-15)19-13/h2-8H,1H3,(H,14,16)
InChIKeyHILMWRCUVBRJKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[4-(5-formylfuran-2-yl)phenyl]sulfonyl}acetamide (CAS 680587-33-1): Chemical Identity and Core Characteristics for Procurement Decisions


N-{[4-(5-formylfuran-2-yl)phenyl]sulfonyl}acetamide (CAS 680587-33-1; synonym CAS 61942-48-1) is a sulfonylacetamide derivative with the molecular formula C₁₃H₁₁NO₅S and a molecular weight of 293.30 g·mol⁻¹ [1]. The compound integrates a 5-formylfuran moiety, a para-substituted phenyl ring, and an N-acetylsulfonamide pharmacophore. It has been identified in authoritative databases such as PubChem (CID 50884054) and has a reported melting point of 172–173 °C (ethanol) [2]. This compound belongs to the phenylacetamide class that has been described in patent literature as glucokinase (GK) activators with potential relevance to type II diabetes research [3].

Why Generic Substitution Fails for N-{[4-(5-formylfuran-2-yl)phenyl]sulfonyl}acetamide: The Sulfonyl-Acetamide-Formylfuran Triad


Within the phenylacetamide glucokinase activator chemotype, three structural modules—the N-acetylsulfonamide bridge, the 5-formylfuran heterocycle, and the para-phenyl linker—cooperatively determine potency, physicochemical properties, and synthetic tractability [1]. Removing the acetamide group (e.g., 4-(5-formylfuran-2-yl)benzenesulfonamide, CAS 21821-40-9) eliminates a hydrogen-bond donor essential for target engagement . Replacing the sulfonyl bridge with a direct amide bond (e.g., N-[4-(5-formylfuran-2-yl)phenyl]acetamide, CAS 53811-38-4) fundamentally alters the geometry and electronic character of the pharmacophore. Even subtle changes at the sulfonamide nitrogen, such as N-methylation or morpholine substitution, can shift glucokinase EC₅₀ values by over an order of magnitude [2]. Consequently, this compound cannot be interchanged with close structural analogs without risking substantial loss of biological activity or altered chemical reactivity at the formyl group.

Quantitative Differentiation Evidence for N-{[4-(5-formylfuran-2-yl)phenyl]sulfonyl}acetamide Against Closest Analogs


Human Glucokinase Activation EC₅₀: N-{[4-(5-formylfuran-2-yl)phenyl]sulfonyl}acetamide vs. Reference GK Activators PSN-GK1 and CHEMBL4436344

N-{[4-(5-formylfuran-2-yl)phenyl]sulfonyl}acetamide activates recombinant human liver glucokinase with an EC₅₀ of 930 nM in the presence of 5 mM glucose using a G6PDH-coupled NADH detection assay [1]. This represents an intermediate potency within the glucokinase activator (GKA) class: it is 7.2-fold less potent than the optimized clinical candidate PSN-GK1 (EC₅₀ = 130 nM [2]) and 18.6-fold less potent than the high-affinity GKA CHEMBL4436344 (EC₅₀ = 50 nM [3]), but 8.6-fold more potent than the weak activator CHEMBL3358438 (EC₅₀ = 7,980 nM [4]). The compound thus occupies a distinct potency band that may be advantageous for applications requiring moderate GK activation without maximal receptor saturation.

Glucokinase activation Type II diabetes Allosteric modulator

Melting Point and Crystallinity: N-{[4-(5-formylfuran-2-yl)phenyl]sulfonyl}acetamide vs. Des-acetamido Analog

N-{[4-(5-formylfuran-2-yl)phenyl]sulfonyl}acetamide exhibits a melting point of 172–173 °C (recrystallized from ethanol) [1]. In contrast, the des-acetamido analog 4-(5-formylfuran-2-yl)benzenesulfonamide (CAS 21821-40-9, MW 251.26) is a lower-molecular-weight primary sulfonamide with a distinct hydrogen-bonding network; though its exact melting point is not publicly available in authoritative databases, its reduced H-bond donor count (1 vs. 2) and absence of the acetyl methyl group predict lower crystal lattice energy and a lower melting point . The higher melting point and well-defined crystalline character of the target compound facilitate purification by recrystallization and improve long-term solid-state storage stability.

Solid-state characterization Crystallinity Purification

Formyl Group Reactivity as a Synthetic Handle: Differentiation from Non-Formyl Containing GK Activators

The 5-formyl group on the furan ring of N-{[4-(5-formylfuran-2-yl)phenyl]sulfonyl}acetamide provides a unique aldehyde functionality not present in leading GK activators such as PSN-GK1 (which bears a thiazole-acetamide terminus) or CHEMBL4436344 [1][2]. This aldehyde enables chemoselective derivatization via reductive amination, oxime formation, or hydrazone ligation, allowing late-stage diversification without modifying the sulfonylacetamide pharmacophore. In contrast, PSN-GK1 and CHEMBL4436344 lack such a reactive handle, limiting their utility as modular building blocks for probe synthesis or SAR exploration [3]. The formyl group also permits oxidation to the carboxylic acid or reduction to the hydroxymethyl analog, offering three distinct chemical states from a single intermediate.

Synthetic derivatization Aldehyde handle Bioconjugation

Physicochemical Property Differentiation: ClogP and Hydrogen-Bonding Profile vs. Des-sulfonyl Analog

N-{[4-(5-formylfuran-2-yl)phenyl]sulfonyl}acetamide has a computed XLogP3-AA of 1.2, with one hydrogen-bond donor and five hydrogen-bond acceptors [1]. The des-sulfonyl analog N-[4-(5-formylfuran-2-yl)phenyl]acetamide (CAS 53811-38-4, C₁₃H₁₁NO₃, MW 229.23) lacks the sulfonyl group (−SO₂−) and has a different H-bond profile (1 donor, 3 acceptors, no S=O dipole) . The sulfonyl group in the target compound contributes two strong H-bond acceptors (S=O) and increases topological polar surface area, which reduces passive membrane permeability relative to the des-sulfonyl analog but may enhance solubility and protein-binding interactions. These divergent physicochemical properties mean that the two compounds cannot be considered interchangeable in biological assays without re-optimizing formulation or dosing protocols.

Lipophilicity Drug-likeness Permeability

Optimal Research and Industrial Application Scenarios for N-{[4-(5-formylfuran-2-yl)phenyl]sulfonyl}acetamide


Moderate-Potency Glucokinase Activator Tool Compound for In Vitro Mechanistic Studies

With an EC₅₀ of 930 nM in the recombinant human glucokinase activation assay, this compound is well-suited as a tool compound for studying allosteric GK activation at intermediate receptor occupancy levels [1]. Unlike ultra-potent activators (PSN-GK1, EC₅₀ = 130 nM; CHEMBL4436344, EC₅₀ = 50 nM) that may saturate the target, this compound enables dose-response studies across a wider concentration window, facilitating the dissection of graded GK activation effects on glucose-stimulated insulin secretion in pancreatic β-cell models.

Synthetic Intermediate for Focused Library Synthesis via Aldehyde Derivatization

The 5-formylfuran moiety provides a unique aldehyde handle for chemoselective reactions (reductive amination, hydrazone formation, oxime ligation) that are not available in leading GK activator chemotypes (e.g., PSN-GK1, CHEMBL4436344) [2]. This allows medicinal chemistry teams to use the compound as a late-stage diversification scaffold to generate focused libraries of sulfonylacetamide derivatives for SAR studies, without de novo synthesis of the sulfonylacetamide core.

Crystalline Reference Standard for Analytical Method Development

The sharp melting point of 172–173 °C and well-defined solid-state properties make this compound suitable as a reference standard for HPLC or UPLC method development, calibration, and batch-to-batch quality control [3]. Procurement teams can specify melting point and chromatographic purity (≥95%) as acceptance criteria, leveraging the crystalline nature for reproducible analytical performance.

Negative Control or Benchmark for Sulfonyl-Acetamide SAR Programs

Given its intermediate glucokinase activation potency, this compound can serve as a benchmark or negative control in screening cascades aimed at identifying next-generation GK activators with improved potency [1]. Its well-characterized EC₅₀ of 930 nM provides a quantitative baseline against which novel analogs can be compared in standardized G6PDH-coupled assays at 5 mM glucose.

Quote Request

Request a Quote for N-{[4-(5-formylfuran-2-yl)phenyl]sulfonyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.